

what is the molecular target of Longdaysin

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An In-depth Technical Guide to the Molecular Targets of Longdaysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Longdaysin is a synthetic purine derivative initially identified through high-throughput chemical screening for its potent ability to lengthen the circadian period in mammalian cells and zebrafish.[1][2][3] Subsequent research has elucidated its function as a multi-kinase inhibitor, impacting not only the core circadian clock machinery but also other critical cellular signaling pathways, such as the Wnt/β-catenin cascade. This technical guide provides a comprehensive overview of the molecular targets of **Longdaysin**, presenting quantitative inhibitory data, detailing the experimental methodologies used for target identification and validation, and illustrating the key signaling pathways it modulates.

Primary Molecular Targets of Longdaysin

Longdaysin functions as a reversible and ATP-competitive inhibitor of several protein kinases. Affinity-based proteomic approaches, followed by in vitro kinase assays and RNAi-mediated gene knockdown, have identified its primary targets.[1][4][5] The principal targets are members of the Casein Kinase 1 (CK1) family, with additional activity against other kinases.

The key molecular targets include:

Casein Kinase 1 alpha (CK1α or CSNK1A1)[1][4][6]



- Casein Kinase 1 delta (CK1δ or CSNK1D)[1][4][6]
- Casein Kinase 1 epsilon (CK1ɛ)[7][8]
- Extracellular signal-regulated kinase 2 (ERK2 or MAPK1)[1][4][6]
- Cyclin-dependent kinase 7 (CDK7)[1][6]

The simultaneous inhibition of CK1 α , CK1 δ , and ERK2 is responsible for the compound's significant period-lengthening effect on the circadian clock.[4][5][9] Furthermore, its inhibitory action on CK1 δ and CK1 ϵ is linked to its ability to suppress the Wnt/ β -catenin signaling pathway, demonstrating anti-tumor potential.[7]

Quantitative Inhibitory Data

The inhibitory potency of **Longdaysin** against its primary kinase targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.

Kinase Target	IC50 Value (μM)	Reference
Casein Kinase 1 alpha (CK1α)	5.6	[10][11]
Casein Kinase 1 delta (CK1δ)	8.8	[10][11]
ERK2 (MAPK1)	52	[10][11]
CDK7	29	[10][11]
CKIα/δ-mediated PER1 Phosphorylation	~9	

Modulated Signaling Pathways

Longdaysin's interaction with its molecular targets leads to the modulation of at least two major signaling pathways: the circadian clock and the Wnt/ β -catenin pathway.

The Circadian Clock Pathway

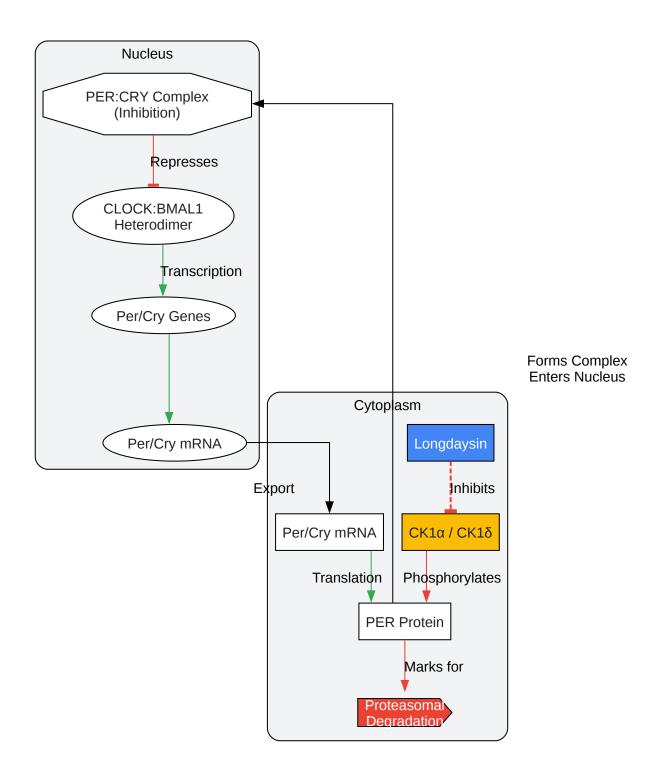






In the core circadian clock, the stability of the Period (PER) proteins is a critical determinant of the clock's pace. CK1 α and CK1 δ phosphorylate PER proteins, marking them for proteasomal degradation.[1][4][9] By inhibiting CK1 α and CK1 δ , **Longdaysin** prevents PER1 phosphorylation and subsequent degradation.[1][4] This stabilization of PER1 leads to a dramatic lengthening of the circadian period.[1][2]





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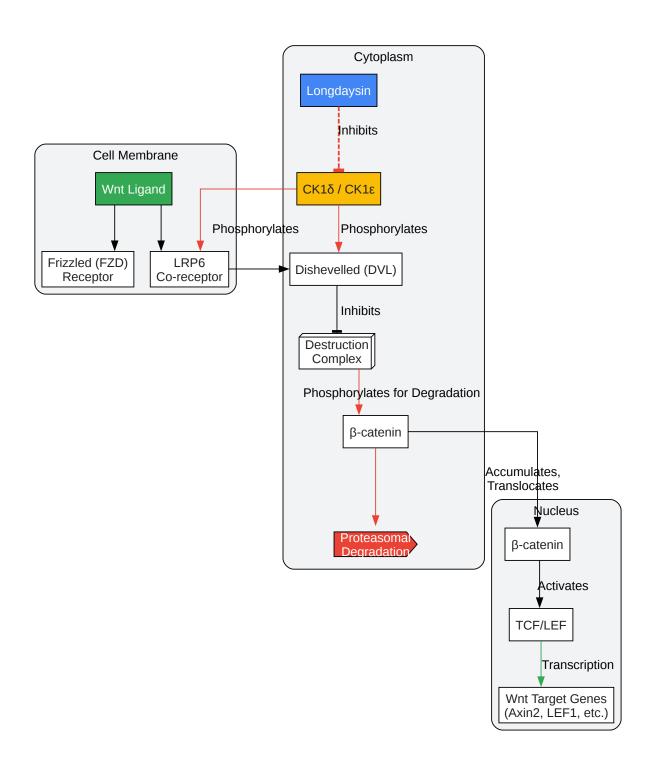


Caption: **Longdaysin** inhibits $CK1\alpha/\delta$, stabilizing PER proteins and lengthening the circadian period.

The Wnt/β-catenin Signaling Pathway

The Wnt/ β -catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" phosphorylates β -catenin, leading to its degradation. CK1 δ and CK1 ϵ are key components of this process, phosphorylating the scaffold protein Dishevelled (DVL) and the Wnt co-receptor LRP6.[7] **Longdaysin** inhibits CK1 δ / ϵ , which suppresses the phosphorylation of DVL2 and LRP6.[7] This prevents the degradation of β -catenin, but paradoxically, **Longdaysin** treatment leads to reduced levels of both active and total β -catenin and downregulation of Wnt target genes, ultimately inhibiting cancer cell growth, migration, and invasion.[7]





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Caption: **Longdaysin** inhibits $CK1\delta/\epsilon$, disrupting Wnt/ β -catenin signaling and downstream gene expression.

Experimental Protocols

The identification and validation of **Longdaysin**'s molecular targets involved a combination of proteomic, biochemical, and cell-based assays.

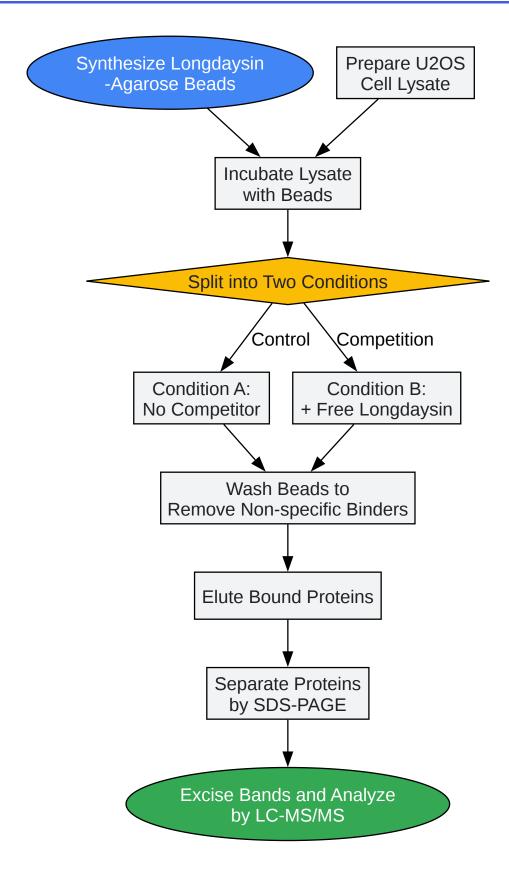
Target Identification: Affinity Chromatography-Mass Spectrometry

This method was employed to identify proteins that directly bind to **Longdaysin** from a complex cellular mixture.[1][4][12]

Methodology:

- Synthesis of Affinity Resin: A Longdaysin analog was synthesized with a linker arm, which
 was then covalently coupled to agarose beads to create an affinity resin.
- Cell Lysate Preparation: Human U2OS cell lysate was prepared to provide a source of native proteins.
- Affinity Pulldown: The cell lysate was incubated with the Longdaysin-conjugated agarose beads. Proteins with affinity for Longdaysin would bind to the resin.
- Competitive Elution: The incubation was performed in two conditions: with and without an
 excess of free Longdaysin as a soluble competitor. Proteins specifically bound to the
 immobilized Longdaysin would be competed off by the free compound.
- Protein Separation and Identification: The proteins eluted from the beads were separated by SDS-PAGE. Protein bands that were diminished in the competitive elution lane were excised and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).





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Caption: Workflow for identifying **Longdaysin**-binding proteins via affinity chromatography and mass spectrometry.

Target Validation: In Vitro Kinase Assays

To confirm the inhibitory activity of **Longdaysin** on the candidate kinases identified by mass spectrometry, direct enzymatic assays were performed.[1][6]

Methodology:

- Assay Components: Recombinant purified kinases (e.g., CK1δ, CK1α, ERK2, CDK7), a suitable kinase-specific substrate, and ATP were combined in a reaction buffer.
- Inhibitor Addition: A range of concentrations of Longdaysin was added to the reaction mixtures.
- Kinase Reaction: The reaction was initiated by adding ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
- Detection: Kinase activity was measured, typically by quantifying the amount of phosphorylated substrate. This is often done using radiometric methods (³²P-ATP) or fluorescence/luminescence-based assays.
- IC₅₀ Determination: The percentage of kinase inhibition relative to a DMSO control was plotted against the **Longdaysin** concentration. The IC₅₀ value was calculated by fitting the data to a dose-response curve.

Cellular Target Engagement: Western Blotting and Reporter Assays

To confirm that **Longdaysin** engages its targets in a cellular context, researchers assessed the phosphorylation status of downstream substrates and the activity of relevant signaling pathways.[1][7]

Methodology (Western Blot):



- Cell Treatment: Cultured cells (e.g., HEK293T, Hs578T) were treated with various concentrations of **Longdaysin** or a vehicle control (DMSO) for a specified time.
- Protein Extraction: Cells were lysed, and total protein was extracted.
- Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane was probed with primary antibodies specific for the phosphorylated form of a target substrate (e.g., phospho-LRP6, phospho-DVL2) and for the total amount of that protein.
- Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate were used to visualize the protein bands. A decrease in the ratio of phosphorylated to total protein indicated target inhibition.

Methodology (Wnt Reporter Assay):

- Transfection: HEK293T cells were transfected with a SuperTOPFlash reporter plasmid,
 which contains TCF/LEF binding sites upstream of a luciferase gene.
- Treatment: Cells were treated with Longdaysin at various concentrations.
- Luciferase Assay: After treatment, cells were lysed, and luciferase activity was measured using a luminometer. A decrease in luminescence indicated inhibition of the Wnt/β-catenin signaling pathway.[7]

Conclusion

Longdaysin is a valuable chemical probe with well-characterized molecular targets. Its primary mechanism of action is the multi-targeted inhibition of several protein kinases, most notably $CK1\alpha$, $CK1\delta$, and ERK2. This polypharmacology underlies its potent effects on both the circadian clock and the Wnt/ β -catenin signaling pathway. The detailed understanding of its targets and mechanisms of action, derived from robust experimental methodologies, positions **Longdaysin** as a critical tool for basic research and a potential starting point for the development of therapeutics aimed at circadian rhythm disorders and cancers driven by aberrant Wnt signaling.



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